molecular formula C18H37O4P-2 B8593201 CID 21881707

CID 21881707

Cat. No. B8593201
M. Wt: 348.5 g/mol
InChI Key: UHGIMQLJWRAPLT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04163018

Procedure details

Water (88 L) was added to stearyl phosphate (molar ratio of diester/monoester=1/2.7; acid value, 232 mg KOH/g) (5 kg) while heating at 90° C., whereby the stearyl phosphate was dispersed uniformly. An aqueous solution of potassium hydroxide (300 g/L) (3862 ml) was dropwise added to the mixture while keeping the said temperature. When the addition was finished, the mixture showed a pH of about 11. The saponified dispersion was divided in five equal parts, and an aqueous solution of zinc sulfate (300 g/L) (1591 ml) was added to each part at 50°, 60°, 70°, 80° or 90° C. and the mixture was further stirred for 90 minutes. The product was collected, washed with water, filtered, dried at 75° C. for 72 hours and pulverized by the aid of a water-cooling type hammer mill to give zinc stearyl phosphate. The results are shown in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3862 mL
Type
reactant
Reaction Step Two
Quantity
1591 mL
Type
reactant
Reaction Step Three
Quantity
232 mg
Type
reactant
Reaction Step Four
Name
Quantity
88 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:23])([O-:22])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[O:2].[OH-].[K+].S([O-])([O-])(=O)=O.[Zn+2:31]>O>[P:1]([O-:22])([O-:23])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[O:2].[Zn+2:31] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCCCCCCCC)([O-])[O-]
Step Two
Name
Quantity
3862 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1591 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Step Four
Name
Quantity
232 mg
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCCCCCCCC)([O-])[O-]
Name
Quantity
88 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was further stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 75° C. for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling type hammer mill

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCCCCCCCC)([O-])[O-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.